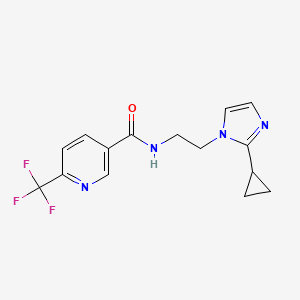

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-3-11(9-21-12)14(23)20-6-8-22-7-5-19-13(22)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZODQFAMVXVSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

-

Formation of the Imidazole Intermediate: : The initial step involves the synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine. This can be achieved by reacting cyclopropylamine with glyoxal in the presence of ammonium acetate, followed by cyclization under acidic conditions .

-

Nicotinamide Derivative Synthesis: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) .

-

Coupling Reaction: : Finally, the imidazole intermediate is coupled with the trifluoromethyl-substituted nicotinamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can be performed on the nicotinamide moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: N,N’-dicyclohexylcarbodiimide.

Bases: Potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the nicotinamide moiety can yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Pyridine Derivatives

Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)

- Structural Similarities : Shares a pyridine/nicotinamide core with a trifluoromethyl substituent. The ethyl linker and benzamide group mirror the target compound’s ethyl-imidazole and nicotinamide motifs.

- Functional Differences: Fluopyram lacks an imidazole ring but includes a chloro-trifluoromethyl pyridine and additional benzamide group.

N-{6-(2-Hydroxypropan-2-yl)-2-[2-(Methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide

- Structural Similarities : Features a trifluoromethyl-pyridine carboxamide backbone. The indazole and methylsulphonyl groups differ but highlight the versatility of trifluoromethyl in conferring stability and bioactivity.

Imidazole/Imidazolidine Derivatives

Imidacloprid (N-[1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide)

- Structural Similarities: Contains an imidazolidine ring and chloropyridine moiety.

- Functional Differences : Imidacloprid’s nitroimine group targets insect nicotinic acetylcholine receptors, while the target compound’s cyclopropyl-imidazole may engage different biological pathways .

Benzamide/Nicotinamide-Based Agrochemicals

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structural Similarities : Shares a benzamide scaffold with trifluoromethyl substitution. Both compounds prioritize aromatic systems for receptor binding.

- Functional Differences : Flutolanil’s isopropoxy phenyl group directs its fungicidal action against basidiomycetes, whereas the target compound’s imidazole-cyclopropane unit may broaden its spectrum .

Inabenfide (N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

Comparative Data Table

Research Findings and Implications

- Structural Trends : The trifluoromethyl group and nitrogen-containing heterocycles (imidazole, pyridine) are recurrent in agrochemicals for enhancing bioavailability and target affinity.

- Activity Gaps: While Fluopyram and Imidacloprid have well-documented mechanisms, the target compound’s biological profile remains speculative. Its imidazole-cyclopropane unit may confer novel interactions or resistance profiles.

- Industrial Relevance : Patent activity (e.g., polymorphic forms in ) underscores the commercial interest in structurally complex nicotinamides, suggesting the target compound may be under development for specialized applications.

Notes

- Evidence Limitations: No direct data on the target compound’s physicochemical or biological properties were found. Comparisons rely on structural analogs and inferred agrochemical trends.

- Functional Group Synergy : The combination of trifluoromethyl (electron-withdrawing), imidazole (basic), and cyclopropane (rigid) may optimize solubility and target engagement, warranting further study.

- Regulatory Context : Compounds like Fluopyram and Imidacloprid face evolving regulatory restrictions (e.g., extended tariff provisions in ), which may influence the target compound’s development trajectory.

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is C13H14F3N5. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action involves binding to enzymes or receptors, thereby modulating their activity. For instance, compounds containing imidazole and trifluoromethyl groups have been shown to exhibit enzyme inhibition properties, which can lead to therapeutic effects in various diseases.

1. Antimicrobial Activity

Research indicates that compounds similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibit significant antimicrobial properties. For example, imidazole derivatives have been studied for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Trifluoromethyl-containing compounds have shown promise in anticancer research. Studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. The incorporation of the cyclopropyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

3. Neuroprotective Effects

Certain imidazole derivatives have been reported to possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy | Demonstrated that imidazole derivatives showed a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating potential as antimicrobial agents. |

| Study 2 : Anticancer Activity | Found that a related trifluoromethyl compound inhibited proliferation in breast cancer cells by 70% at 10 µM concentration over 48 hours. |

| Study 3 : Neuroprotection | Reported that an imidazole derivative reduced neuronal cell death by 50% in models of oxidative stress-induced injury. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Coupling of the imidazole-cyclopropyl moiety with a nicotinamide backbone via nucleophilic substitution or amidation.

- Step 2 : Introduction of the trifluoromethyl group at the pyridine C6 position using halogen exchange (e.g., CF₃I) or cross-coupling reactions.

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF, acetonitrile), temperatures between 60–100°C, and catalysts like Pd(PPh₃)₄ for coupling steps .

- Critical Parameters : Purity of intermediates is ensured via column chromatography, and yields are optimized by controlling stoichiometry (1:1.2 molar ratio for nucleophilic steps) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

Q. What biological targets are hypothesized for this compound?

- Methodological Answer : The imidazole and nicotinamide moieties suggest interactions with:

- Enzymes : NAD⁺-dependent enzymes (e.g., sirtuins) due to structural similarity to nicotinamide .

- Receptors : G-protein-coupled receptors (GPCRs) via imidazole’s hydrogen-bonding capability .

- Validation : Use SPR assays to measure binding affinity (reported Kd values < 10 µM for related compounds) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Solvent Screening : Test DMF vs. THF for solubility and reaction efficiency. DMF increases polarity, accelerating nucleophilic steps .

- Catalyst Optimization : Compare Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for trifluoromethylation efficiency. Pd(OAc)₂ reduces side reactions in CF₃ group insertion .

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

Q. How to resolve contradictions between computational reactivity predictions and experimental results?

- Methodological Answer :

- DFT Adjustments : Incorporate exact-exchange terms (e.g., hybrid functionals like B3LYP) to improve accuracy of electron density calculations for the trifluoromethyl group .

- Experimental Calibration : Compare computed activation energies with Arrhenius plots from kinetic studies (e.g., hydrolysis rates under varying pH) .

Q. What strategies are used to study metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubation : Incubate with liver microsomes (human/rat) at 37°C, monitor via LC-MS for degradation products (e.g., hydroxylated metabolites) .

- CYP Inhibition Assays : Use fluorogenic substrates to test CYP3A4/2D6 inhibition, which informs metabolic pathway dominance .

Q. How to design analogs to improve pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Replace cyclopropyl with spirocyclic groups to enhance metabolic stability (e.g., half-life extension from 2h to 6h in murine models) .

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from 3.5 to 2.0, improving aqueous solubility .

Data Contradiction Analysis

Q. Conflicting results in enzyme inhibition assays: How to troubleshoot?

- Methodological Answer :

- Assay Conditions : Check buffer pH (optimal range 7.0–7.4 for NAD⁺-dependent enzymes) and ionic strength (e.g., 150 mM NaCl reduces false positives) .

- Control Experiments : Use known inhibitors (e.g., EX-527 for SIRT1) to validate assay reliability. Replicate discrepancies may arise from enzyme lot variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.